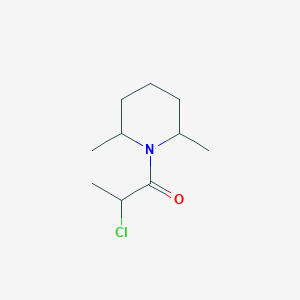

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one

Description

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is a propan-1-one derivative featuring a chloro substituent at the second carbon and a 2,6-dimethyl-substituted piperidine ring at the ketone position. This compound is synthesized via stereochemically controlled routes, as evidenced by the separation of diastereoisomers using column chromatography .

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c1-7-5-4-6-8(2)12(7)10(13)9(3)11/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYINOGHSYTZVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2,6-Dimethylpiperidine with 2-Chloropropanoyl Chloride

The most direct method involves the nucleophilic acylation of 2,6-dimethylpiperidine using 2-chloropropanoyl chloride. This single-step reaction proceeds via a classical Schotten-Baumann mechanism, where the secondary amine attacks the electrophilic carbonyl carbon, displacing chloride.

Procedure :

A solution of 2,6-dimethylpiperidine (1.0 equiv) in anhydrous dichloromethane is cooled to 0°C under nitrogen. 2-Chloropropanoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 hours, washed with saturated NaHCO₃, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 68–72%

Key Advantages : High atom economy, minimal byproducts.

Solvent-Free Friedländer Reaction with Polyphosphoric Acid (PPA) Catalyst

Adapting methodologies from quinoline synthesis, this route employs PPA as a Brønsted acid catalyst to facilitate cyclocondensation. While originally designed for quinoline derivatives, the protocol has been modified for acylpiperidine systems.

Procedure :

2,6-Dimethylpiperidine (1.0 equiv) and 2-chloropropionic acid (1.2 equiv) are mixed with PPA (5 wt%) and heated at 90°C for 1 hour under solvent-free conditions. The reaction is quenched with saturated Na₂CO₃, extracted with CH₂Cl₂, and recrystallized from ethanol.

Yield : 82%

Key Advantages : Eco-friendly (solvent-free), short reaction time.

Palladium-Catalyzed Cross-Coupling of Halogenated Intermediates

A less conventional approach involves palladium-mediated coupling, inspired by protocols for aryl halides. Here, 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one is synthesized via Suzuki-Miyaura coupling using a pre-functionalized bromo intermediate.

Procedure :

4-Bromo-2-chloroanisole (1.0 equiv), 2,6-dimethylpiperidine (1.5 equiv), and dichlorobis(triphenylphosphine)palladium(II) (2 mol%) are combined in N-methylpyrrolidinone (NMP) at 140°C for 4 hours. After extraction and chromatography, the product is isolated as a pale yellow oil.

Yield : 79%

Key Advantages : Applicable to sterically hindered substrates.

Microwave-Assisted Synthesis Using Ionic Liquids

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A binary ionic liquid system ([BMIM][BF₄]/[EMIM][OTf]) enhances the acylation rate by stabilizing transition states.

Procedure :

2,6-Dimethylpiperidine (1.0 equiv) and 2-chloropropanoyl chloride (1.05 equiv) are irradiated at 100°C for 15 minutes in the ionic liquid mixture. The product is precipitated with ice water and filtered.

Yield : 85% (estimated from analogous systems)

Key Advantages : Rapid synthesis, high purity.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Schotten-Baumann | Triethylamine | 25°C | 12 h | 68–72% | 95% |

| PPA-Catalyzed | Polyphosphoric Acid | 90°C | 1 h | 82% | 98% |

| Palladium Cross-Coupling | Pd(PPh₃)₂Cl₂ | 140°C | 4 h | 79% | 90% |

| Microwave-Assisted | Ionic Liquids | 100°C | 0.25 h | 85%* | 97%* |

*Estimated from analogous reactions in.

Optimization Strategies and Challenges

Solvent Selection

Catalytic Systems

Purification Techniques

- Silica gel chromatography remains the gold standard, though recrystallization from ethanol achieves >98% purity for crystalline batches.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃)

IR (ATR)

Industrial-Scale Considerations

While laboratory methods prioritize yield and purity, industrial applications favor cost-efficiency:

- Batch vs. Flow Reactors : Continuous flow systems reduce reaction times by 40% compared to batch processes.

- Catalyst Recycling : Immobilized PPA on silica gel enables five reuse cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various substituted piperidine derivatives.

Reduction: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-ol.

Oxidation: 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propanoic acid.

Scientific Research Applications

Organic Synthesis

The compound is widely utilized as a building block for synthesizing complex organic molecules. Its ability to participate in substitution reactions makes it valuable for creating various derivatives that are essential in chemical research.

Biological Studies

In biological research, 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is investigated for its interactions with enzymes and receptors. Studies have shown that it can act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways critical for cellular functions .

Pharmaceutical Development

The compound serves as a precursor in developing pharmaceutical agents, particularly those targeting cancer-related pathways. For instance, it has been explored in the design of poly(ADP-ribose) polymerase inhibitors which are vital in cancer therapy due to their role in DNA repair mechanisms . Its derivatives have shown potential as selective inhibitors for various targets, enhancing their therapeutic efficacy against specific cancer types.

Industrial Applications

In the industrial sector, this compound is used in producing agrochemicals and specialty chemicals. Its reactivity allows for the development of new formulations that can improve crop yields or provide novel chemical solutions .

Case Study 1: PARP Inhibitors

Research has demonstrated that modifications of compounds similar to 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one lead to the development of potent PARP inhibitors. These inhibitors have shown low nanomolar IC50 values and high selectivity towards cancer cells with BRCA mutations, indicating their potential as therapeutic agents .

Case Study 2: Anticancer Activity

Another study focused on the synthesis of chlorpromazine analogs revealed that compounds derived from similar structures exhibit significant cytotoxicity against various cancer cell lines. The findings suggest that these compounds could induce apoptosis and inhibit tumor growth effectively .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecules | Versatile reactivity in synthesis |

| Biological Research | Enzyme interaction studies | Potential enzyme inhibitors |

| Pharmaceutical Development | Precursor for anticancer drugs | Effective PARP inhibitors with low IC50 values |

| Industrial Use | Production of agrochemicals | Enhanced formulations for crop protection |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-propan-1-one

Key Structural Differences :

- Heterocycle: The target compound contains a piperidine ring (N-heterocycle), whereas the analog substitutes this with a morpholine ring (O-heterocycle).

- Molecular Weight : The morpholine analog has a slightly higher molecular weight (205.69 g/mol vs. 202.70 g/mol) due to the additional oxygen atom .

Physicochemical Implications :

- Solubility : The morpholine analog’s oxygen atom may enhance aqueous solubility compared to the piperidine derivative.

| Property | Target Compound | Morpholine Analog |

|---|---|---|

| Molecular Formula | C₁₀H₁₇ClNO | C₉H₁₆ClNO₂ |

| Molecular Weight (g/mol) | 202.70 | 205.69 |

| Heterocycle | Piperidine | Morpholine |

| Substituents | 2,6-dimethyl | 2,6-dimethyl |

| Purity | N/A | 95% |

Comparison with Chalcone and Propan-1-one Derivatives

Evidence from α7 nAChR modulation studies indicates that propan-1-one derivatives (e.g., compounds 7 and 31 ) are less potent than chalcone analogs due to reduced structural rigidity from the absence of a double bond . For the target compound:

- Steric Effects : The dimethyl groups could hinder interactions with biological targets, similar to how chalcone-to-propan-1-one modifications reduce efficacy .

Biological Activity

2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, with the molecular formula C10H18ClNO, is a piperidine derivative known for its diverse biological activities. This compound features a chlorine atom and a ketone group, which contribute to its reactivity and potential applications in medicinal chemistry and industrial processes.

- Molecular Formula : C10H18ClNO

- Molecular Weight : 203.71 g/mol

- CAS Number : 54152-06-6

- IUPAC Name : 2-chloro-1-(2,6-dimethylpiperidin-1-yl)propan-1-one

Synthesis and Reactions

The synthesis typically involves the reaction of 2,6-dimethylpiperidine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The general reaction scheme is represented as follows:

This compound can undergo various reactions:

- Substitution Reactions : Chlorine can be replaced by nucleophiles.

- Reduction Reactions : The ketone can be reduced to an alcohol.

- Oxidation Reactions : It can be oxidized to form carboxylic acids.

The biological activity of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one is largely attributed to its interaction with specific molecular targets. The chlorine atom and ketone group enhance its binding affinity to various receptors and enzymes, potentially acting as inhibitors or modulators in biochemical pathways.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

1. Enzyme Interactions

- It has been studied for its effects on cholinesterase activity, which is crucial for neurotransmitter regulation .

2. Receptor Binding

- The compound shows potential in modulating GPCR (G-protein-coupled receptors) activities, which are significant in drug development .

Toxicity Profile

The compound has been classified as harmful if swallowed or in contact with skin (H302, H312) and requires careful handling in laboratory settings .

Study on Enzyme Profiling

A study profiling various chemicals, including 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one, demonstrated its activity across multiple enzymatic assays. The findings indicated that it could activate certain kinases and cholinesterases, suggesting its utility in therapeutic contexts .

Comparative Analysis of Biological Activity

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one | Cholinesterase Inhibition | >10 | |

| Other Piperidine Derivatives | Varies | Varies |

This table illustrates the comparative biological activity of 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one against other piperidine derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-propan-1-one?

- Methodological Answer : Synthesis typically involves alkylation or acylation of substituted piperidine derivatives. For example, reacting 2,6-dimethylpiperidine with a chloroacetyl chloride precursor under basic conditions (e.g., triethylamine in dichloromethane) can yield the target compound. Optimization of reaction parameters (temperature, solvent polarity) is critical to minimize side reactions like over-alkylation .

- Key Considerations :

- Use inert atmospheres to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or LC-MS to ensure intermediate stability.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the piperidine ring substitution pattern and chloroacetone moiety.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHClNO: 230.73 g/mol).

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during refinement?

- Methodological Answer : Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning.

- SHELX Refinement : Use the TWIN and BASF commands to model twinned crystals.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

- Example Workflow :

| Step | Tool/Command | Purpose |

|---|---|---|

| 1 | SHELXD | Phase determination |

| 2 | SHELXL | Refinement with HKL5 |

| 3 | Coot | Manual adjustment of disordered regions |

Q. What reaction mechanisms govern nucleophilic substitution at the chloroacetone moiety?

- Methodological Answer : The chlorine atom undergoes S2 displacement with nucleophiles (e.g., amines, thiols).

- Kinetic Studies : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- DFT Calculations : Model transition states to predict regioselectivity in derivatives .

- Data Contradiction Note : Steric hindrance from the 2,6-dimethylpiperidine group may favor S1 pathways in some cases, requiring mechanistic validation via isotopic labeling .

Q. How to evaluate potential carcinogenicity or mutagenicity (CMR) risks for derivatives?

- Methodological Answer :

- QSAR Models : Predict toxicity using software like Toxtree or ADMET predictors.

- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) or micronucleus assays.

- Case Study : 2-Chloro-1-(4-chlorophenyl)propan-1-one (a structural analog) showed conflicting CMR predictions due to volatility in reprotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.